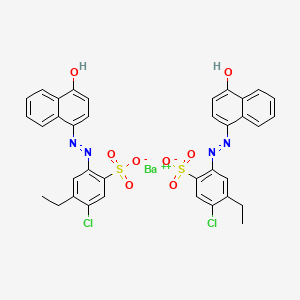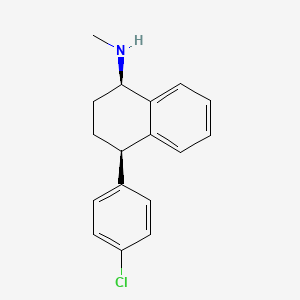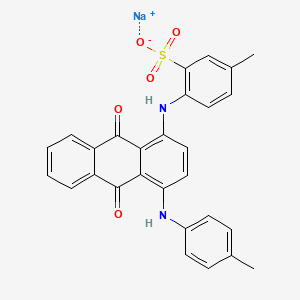
Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate is a complex organic compound with the molecular formula C28H22N2O5SNa and a molecular weight of 520.50. This compound is known for its unique structure, which includes a sulfonate group, an anthracene derivative, and a p-tolylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate typically involves the reaction of anthraquinone with p-toluidine and subsequent sulfonation . The reaction conditions often include the use of a suitable solvent, such as water, and the process may involve crystallization and drying steps to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the anthraquinone moiety, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group or the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA interactions due to its ability to intercalate with DNA.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA. It can intercalate between DNA bases, affecting the DNA structure and function . This intercalation can lead to changes in gene expression and cellular processes, making it a valuable tool in genetic and cancer research.
Comparison with Similar Compounds
Similar compounds to Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate include:
Bromaminic acid: 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Sodium 9,10-anthraquinone-2-sulfonate: Another anthraquinone derivative with similar properties.
The uniqueness of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate lies in its specific structure, which combines the anthracene and p-tolylamino groups, providing distinct chemical and biological properties.
Properties
CAS No. |
85248-91-5 |
|---|---|
Molecular Formula |
C28H21N2NaO5S |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
sodium;5-methyl-2-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O5S.Na/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)36(33,34)35)26-25(22)27(31)19-5-3-4-6-20(19)28(26)32;/h3-15,29-30H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
HBWKFBRUDAQBCZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


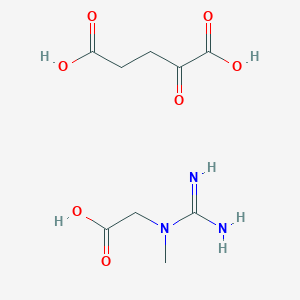
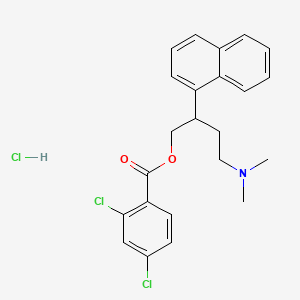
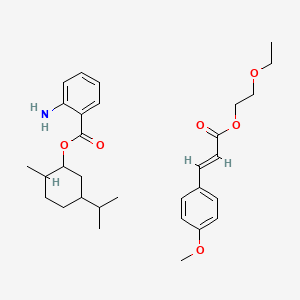
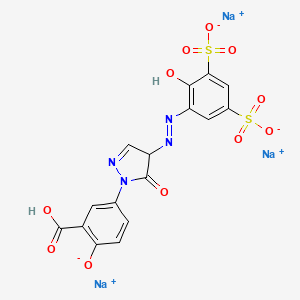
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
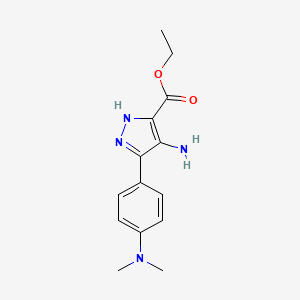
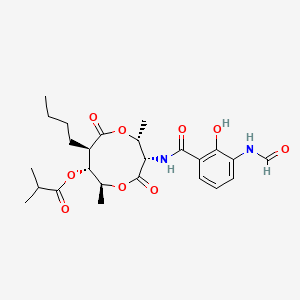
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
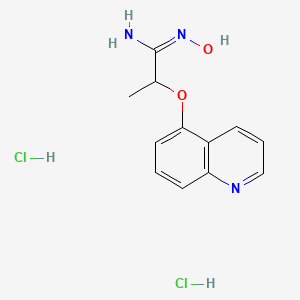
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

